![molecular formula C18H17N3O B2651879 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448121-92-3](/img/structure/B2651879.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

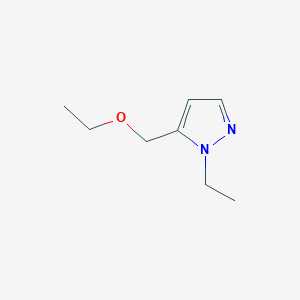

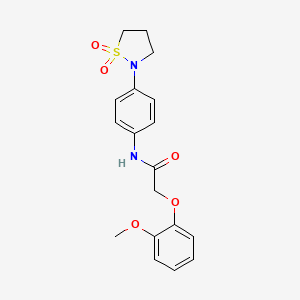

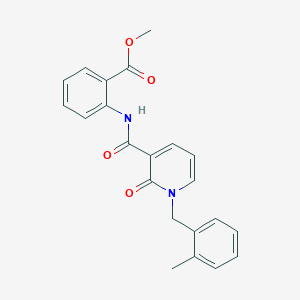

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C16H14N4O . It is a derivative of imidazo[1,2-a]pyridines, which are an important class of fused nitrogen-bridged heterocyclic compounds . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with emphasis on the ecological impact of the methods and on the mechanistic aspects . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . The compound has a cyclopropyl group and a benzamide group attached to the nitrogen atoms of the imidazo[1,2-a]pyridine ring .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, can undergo various chemical reactions . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity in Antiulcer Agents

Research has explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position with potential as antisecretory and cytoprotective antiulcer agents. Although these compounds did not show significant antisecretory activity, several demonstrated promising cytoprotective properties in ethanol and HCl-induced ulcer models, indicating their potential therapeutic utility in ulcer treatment without focusing on drug dosage or side effects (Starrett et al., 1989).

Antiviral Agents Against Human Rhinovirus

Another study designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for testing as antirhinovirus agents. These efforts highlight the chemical versatility of imidazo[1,2-a]pyridines in generating compounds with potential antiviral activities, focusing on structural relationships rather than clinical applications (Hamdouchi et al., 1999).

Enhancing Cellular Uptake of Py–Im Polyamides

Imidazo[1,2-a]pyridine derivatives have been utilized to enhance the cellular uptake and biological activity of Py–Im hairpin polyamides, which are DNA binding oligomers that can modulate gene expression. Introduction of an aryl group at the hairpin turn significantly increased the nuclear uptake of these compounds, offering a strategy to improve the delivery of molecular probes or therapeutic agents into cells without discussing drug-specific details (Meier et al., 2012).

Modifying Imidazo[1,2-a]pyrimidine to Reduce Metabolism

In the quest to develop more stable therapeutic agents, research on imidazo[1,2-a]pyrimidine (a closely related structure) focused on reducing its metabolism mediated by aldehyde oxidase. This involved systematic structure modifications to avoid rapid metabolism, a key consideration in the development of new drugs, without addressing specific drug uses or side effects (Linton et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)21(15-9-10-15)13-16-12-19-17-8-4-5-11-20(16)17/h1-8,11-12,15H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZPPWSRNJDHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)

![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)

![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)